Cycloundecanone

Vue d'ensemble

Description

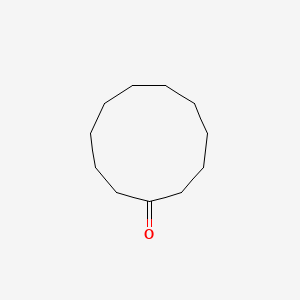

Cycloundecanone is a chemical compound with the molecular formula C11H20O and a molecular weight of 168.2759 . It is a medium-sized cyclic ketone .

Synthesis Analysis

The synthesis of Cycloundecanone has been investigated using chirped-pulse Fourier transform microwave spectroscopy and computational calculations . Nine conformations were observed in the rotational spectrum .

Molecular Structure Analysis

The molecular structure of Cycloundecanone has been analyzed using various methods including NMR spectroscopy, electron and X-ray diffraction in combination with molecular mechanics and quantum chemistry calculations .

Chemical Reactions Analysis

The chemical reactions of Cycloundecanone involve transannular H···H and eclipsed HCCH interactions . These interactions govern the conformational preferences of the molecule .

Physical And Chemical Properties Analysis

Cycloundecanone has a density of 0.9±0.1 g/cm3 . Its boiling point is 256.8±0.0 °C at 760 mmHg . The molar refractivity of Cycloundecanone is 50.9±0.3 cm3 .

Applications De Recherche Scientifique

Rotational Spectroscopy

Cycloundecanone has been investigated using chirped-pulse Fourier transform microwave spectroscopy and computational calculations . Nine conformations were observed in the rotational spectrum, identified from the comparison of experimental and theoretical rotational constants, as well as the observed and predicted types of rotational transitions .

Conformational Analysis

The conformational landscape of Cycloundecanone has been studied extensively. Medium-sized rings like Cycloundecanone are of interest due to their use as reagents in the synthesis of larger cycles, their use in medicinal chemistry, and because they constitute a structural transition between small and common rings (3−7-membered rings) and large cycles (with 12 or more atoms in the ring) .

Organic Synthesis

Cycloundecanone is used in organic synthesis due to its distinct properties and mode of operation . It has demonstrated versatility in applications such as serving as a fundamental building block for novel drug development .

Catalysis

Cycloundecanone is also used in catalysis . Its unique structure and properties make it a valuable component in various catalytic processes .

Drug Development

Cycloundecanone serves as a fundamental building block for novel drug development . Its unique structure and properties make it a valuable component in the development of new pharmaceuticals .

Crystal Structure Analysis

The crystal structure of the delta-cyclodextrin complex with Cycloundecanone shows a channel-type structure consisting of head-to-head dimer units that include four guest molecules . This property makes it useful in the field of crystallography .

Safety And Hazards

Safety measures for handling Cycloundecanone include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

The future directions of Cycloundecanone research could involve further investigation of its conformational landscape, as well as its potential applications in various fields . The conformational landscape of Cycloundecanone has been investigated using chirped-pulse Fourier transform microwave spectroscopy and computational calculations . Nine conformations were observed in the rotational spectrum .

Propriétés

IUPAC Name |

cycloundecanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOSSYJVWXLPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=O)CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236645 | |

| Record name | Cycloundecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cycloundecanone | |

CAS RN |

878-13-7 | |

| Record name | Cycloundecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloundecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000878137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOUNDECANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloundecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloundecanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOUNDECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KH5U4Y92L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Research using chirped-pulse Fourier transform microwave spectroscopy and computational calculations identified nine distinct conformations of Cycloundecanone. The most abundant conformer, stabilized by transannular H···H and eclipsed HCCH interactions, dominates the rotational spectrum. []

A: Yes, Cycloundecanone readily forms inclusion complexes with δ-cyclodextrin (δ-CD). In fact, Cycloundecanone shows a higher binding affinity to δ-CD compared to smaller cyclodextrins (α-, β-, and γ-CD) due to a better fit within the larger cavity of δ-CD. [, ]

A: X-ray crystallography reveals a channel-type structure for the Cycloundecanone/δ-CD complex. This structure comprises head-to-head dimer units of δ-CD, with each dimer encapsulating four Cycloundecanone molecules. [, ]

A: Cycloundecanone acts as a guest molecule within the hydrophobic cavity of an octanuclear coordination cage. Studies utilizing a fluorescence displacement assay demonstrate a strong binding affinity (K = 1.2 × 10^6 M^−1), with Cycloundecanone occupying approximately 50% of the cavity volume. []

A: While Cycloundecanone itself doesn't participate in PET, it serves as a valuable tool in these studies. By competitively binding to the cage and displacing electron-accepting guests, Cycloundecanone helps confirm that PET occurs specifically between the cage framework and the intended guest molecule. []

A: Yes, Cycloundecanone can be synthesized via a five-carbon ring-expansion reaction starting from a cyclohexane derivative. This reaction utilizes a 3-hydroxy-2-silyloxyprop-1-en-1-yl unit, functioning similarly to a C=C double bond in a Cope rearrangement. []

A: The stereochemistry of the cyclohexane derivative impacts the final product distribution. While the trans isomer yields predominantly (2E,8E)-cycloundeca-2,8-dien-1-one, the cis isomer produces a mixture of (2E,8E)- and (2E,8Z)-isomers in a 1:3 ratio. []

A: Yes, a multistep synthesis starting with an ω-bromocarboxylic acid can yield Cycloundecanone. The process involves forming a diamide disulfide, followed by reductive cleavage, intramolecular cyclization, and finally, reductive desulfurization to obtain the desired ketone. []

A: Yes, a novel method utilizing thermo-isomerization of 1-vinylcycloalkanols in a flow reactor system (600-650°C) allows for efficient two-carbon ring enlargement, leading to the formation of Cycloundecanone. This procedure can be repeated to generate larger macrocycles. []

A: Cycloundecanone's reaction with dimethylsulfoxonium methylide depends on reaction conditions. While the Corey reaction (yielding oxiranes) dominates under standard conditions, excess base promotes a novel diolefination reaction (termed Yurchenko diolefination), yielding 1,3-terminal dienes. []

A: Base plays a critical role in two steps of the Yurchenko diolefination. It deprotonates the betaine intermediate, facilitating the [, ]-sigmatropic rearrangement. Subsequently, it significantly accelerates the elimination of sulfenic acid from the γ-unsaturated sulfoxide, leading to the formation of the diene product. []

A: Yes, ring size influences the reactivity of cyclic ketones in the Yurchenko reaction. Studies show that medium-sized rings like cyclodecanone exhibit lower reactivity compared to smaller (cycloheptanone) or larger (cycloundecanone, cyclododecanone) rings. []

A: Yes, Cycloundecanone, along with other complexants like cyclononanone and cyclodecanone, enhances the enzymatic conversion of maltose, maltotriose, and maltohexaose to β-CD by Bacillus macerans cyclodextrin glucanotransferase. []

A: Studies show that alcohols (C2-C14) and hydrocarbons (C3-C15) generally enhance CD production. While hydrocarbons predominantly favor β-CD, alcohol selectivity varies with chain length and branching. Longer, straight-chain alcohols tend to favor α-CD production. []

A: Yes, besides microwave spectroscopy, dipole moment measurements and CNDO/2 calculations were employed to investigate the conformational preferences of Cycloundecanone, suggesting the presence of conformations with an endocyclic carbonyl group orientation. []

A: Yes, X-ray crystallographic studies have been conducted on Cycloundecanone at low temperatures (-165°C). These studies provide valuable information about the molecular conformation and packing arrangements in the solid state. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R)-3-hydroxy-2-[[methyl(7H-purin-6-yl)carbamoyl]amino]butanoic acid](/img/structure/B1197832.png)